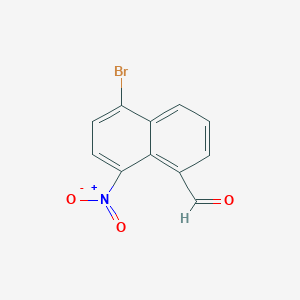
5-Bromo-8-nitro-1-naphthaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-8-nitro-1-naphthalenecarboxaldehyde is an organic compound with the molecular formula C11H6BrNO3 It is a derivative of naphthalene, featuring both bromine and nitro functional groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-nitro-1-naphthalenecarboxaldehyde typically involves the bromination and nitration of naphthalenecarboxaldehyde. One common method includes the following steps:
Bromination: Naphthalenecarboxaldehyde is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.
Nitration: The brominated intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 8-position.
Industrial Production Methods: Industrial production of 5-Bromo-8-nitro-1-naphthalenecarboxaldehyde follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-8-nitro-1-naphthalenecarboxaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., copper(I) iodide).
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Oxidation: Potassium permanganate, water, acidic conditions.
Major Products:
Substitution: 5-Amino-8-nitro-1-naphthalenecarboxaldehyde.
Reduction: 5-Bromo-8-amino-1-naphthalenecarboxaldehyde.
Oxidation: 5-Bromo-8-nitro-1-naphthalenecarboxylic acid.
Scientific Research Applications
5-Bromo-8-nitro-1-naphthalenecarboxaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with specific amino acid residues.
Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of bioactive compounds with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-Bromo-8-nitro-1-naphthalenecarboxaldehyde involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins and enzymes, leading to inhibition of their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity. These interactions can disrupt cellular processes and pathways, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
5-Bromo-8-nitro-1,3-dioxane: Similar in having both bromine and nitro groups but differs in the core structure.
5-Bromo-8-nitroisoquinoline: Shares the bromine and nitro functionalities but has a different heterocyclic framework.
5-Bromo-8-nitro-1,4-benzodioxane: Another compound with bromine and nitro groups, differing in the benzodioxane core.
Uniqueness: 5-Bromo-8-nitro-1-naphthalenecarboxaldehyde is unique due to its naphthalene core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in the synthesis of complex organic molecules and in studies involving aromatic compounds.
Properties
Molecular Formula |
C11H6BrNO3 |
|---|---|
Molecular Weight |
280.07 g/mol |
IUPAC Name |
5-bromo-8-nitronaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C11H6BrNO3/c12-9-4-5-10(13(15)16)11-7(6-14)2-1-3-8(9)11/h1-6H |
InChI Key |
PELZLDYCMWFUJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=CC=C2[N+](=O)[O-])Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















